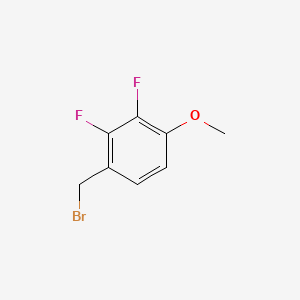

2,3-Difluoro-4-methoxybenzyl bromide

Description

Significance of Benzylic Halides in Organic Synthesis

Role as Versatile Synthons

Benzylic halides are highly valued as versatile synthons, or synthetic building blocks, primarily due to the reactivity of the carbon-halogen bond. They readily participate in nucleophilic substitution reactions through both Sₙ1 and Sₙ2 mechanisms. youtube.comkhanacademy.org The pathway taken depends on the substitution of the benzylic carbon, the nature of the nucleophile, and the solvent conditions. youtube.comlibretexts.org

In Sₙ1 reactions, the cleavage of the C-X bond results in a benzylic carbocation. This intermediate is notably stabilized by resonance, as the positive charge can be delocalized across the aromatic ring. quora.com This inherent stability means that even primary benzylic halides can undergo Sₙ1 reactions, a pathway typically reserved for tertiary halides. quora.comyoutube.com In Sₙ2 reactions, a strong nucleophile attacks the electrophilic benzylic carbon, displacing the halide in a concerted step. khanacademy.org The ability to install a wide variety of functional groups by reacting benzylic halides with different nucleophiles makes them a powerful tool for molecular elaboration. masterorganicchemistry.com Furthermore, benzylic halides can be converted into benzylic zinc reagents, which exhibit excellent functional group compatibility while maintaining high reactivity for subsequent transformations. acs.org

Applications in C-C Bond Formation Methodologies

The formation of carbon-carbon bonds is central to organic synthesis, and benzylic halides are key substrates in numerous C-C bond-forming reactions. They are frequently used in cross-coupling reactions catalyzed by transition metals like palladium. For instance, they can be coupled with N-tosylhydrazones to produce substituted olefins with high stereoselectivity. acs.orgresearchgate.net

Other important C-C bond-forming applications include:

Coupling with Grignard Reagents: Benzylic halides react with organomagnesium compounds (Grignard reagents) in the presence of catalysts to form cross-coupled products, providing an efficient route to molecules with quaternary carbon centers. organic-chemistry.org

Radical Reactions: Modern photocatalytic methods allow for the generation of benzyl (B1604629) radicals from benzyl halides under mild conditions. nih.govchemistryviews.org These radicals can then be coupled with electron-deficient alkenes in Giese-type reactions to build more complex carbon skeletons. nih.gov

Electrophilic Substitution: In the presence of a suitable acid, benzylic halides can act as electrophiles and react with electron-rich arenes to form diarylmethanes. rsc.org

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. Benzylic halides are instrumental in their synthesis. A common strategy involves the N-alkylation of heterocyclic amines, where the benzylic halide serves as the electrophile to install a benzyl group onto a nitrogen atom within the ring, forming N-benzylic heterocycles. nih.gov

More complex strategies leverage the reactivity of aryl halides, the parent structures of benzylic halides. For example, aryl halides can be used to generate highly reactive benzyne (B1209423) intermediates in situ. These intermediates can then participate in cycloaddition reactions with various partners to construct a wide array of nitrogen-containing heterocyclic systems. rsc.org This highlights the broader utility of the structural class to which benzylic halides belong in the construction of diverse and medicinally relevant scaffolds. nih.govrsc.org

Impact of Fluorine Substitution on Aromatic Systems

The substitution of hydrogen with fluorine on an aromatic ring induces significant changes in the molecule's electronic structure, which in turn affects its reactivity and the selectivity of its reactions. rsc.org

Electronic Effects of Fluorine on Aromatic Rings

The influence of fluorine on an aromatic ring is twofold, stemming from its distinct electronic properties. researchgate.net

Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond network. numberanalytics.comnih.gov This inductive withdrawal generally deactivates the ring towards electrophilic attack and lowers the energy of the molecule's frontier molecular orbitals (HOMO and LUMO). numberanalytics.comnih.gov This effect causes the carbon atom to which the fluorine is attached to gain a net positive charge. acs.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect is moderate but significant, particularly for directing incoming electrophiles. researchgate.net This π-donation can partially offset the strong inductive withdrawal and is crucial for stabilizing adjacent positive charges, such as in the intermediate of an electrophilic substitution reaction. researchgate.net

Comparative Electronic Effects of Aromatic Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -H | Neutral | Neutral | Baseline |

| -F | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating, Ortho/Para-directing |

| -Cl | Withdrawing (-I) | Weakly Donating (+R) | Deactivating, Ortho/Para-directing |

| -Br | Withdrawing (-I) | Weakly Donating (+R) | Deactivating, Ortho/Para-directing |

| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating, Ortho/Para-directing |

Influence of Fluorine on Reaction Pathways and Selectivity

The electronic perturbations caused by fluorine substitution can dramatically alter reaction outcomes. rsc.org The strong electron-withdrawing nature of the two fluorine atoms in 2,3-Difluoro-4-methoxybenzyl bromide would significantly increase the electrophilicity of the benzylic carbon. This makes the compound a more potent electrophile for nucleophilic substitution reactions compared to its non-fluorinated counterpart.

Furthermore, the number and position of fluorine atoms can enhance the thermodynamic stability of the aromatic ring, making it more resistant to addition reactions. acs.orgnih.gov In the context of electrophilic aromatic substitution, fluorine's ability to stabilize a positive charge at the para position often leads to exceptionally high para-selectivity. researchgate.net The presence of multiple fluorine atoms, as in this compound, creates a highly polarized and electron-deficient aromatic system. This unique electronic environment can be harnessed to control regioselectivity in synthetic sequences and to impart specific properties, such as altered metabolic stability or binding affinity, in the final target molecules. numberanalytics.comresearchgate.net

Fluorine's Contribution to Molecular Properties in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. indexcopernicus.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules. indexcopernicus.com Its relatively small size, comparable to a hydrogen atom, means it often causes minimal steric hindrance while significantly altering electronic properties. nih.govacs.org

Key contributions of fluorine in medicinal chemistry include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing hydrogen with fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability. indexcopernicus.comnih.govacs.org

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets. It can alter the acidity (pKa) of nearby functional groups, form hydrogen bonds, and participate in electrostatic interactions, potentially increasing the binding affinity of a drug to its target protein or receptor. acs.orgnih.govacs.org

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govnih.gov This modulation is a critical aspect of optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The judicious placement of fluorine is a key tool for medicinal chemists to fine-tune the conformational, physicochemical, and pharmacokinetic properties of a drug candidate. nih.gov

Overview of this compound within the Context of Fluorinated Benzylic Systems

Within the broad class of fluorinated reagents, this compound emerges as a specialized building block for organic synthesis. It is primarily utilized in laboratory settings for the manufacture of more complex chemical compounds. nih.gov Its structure combines the reactive benzylic bromide functional group with a specific aromatic substitution pattern designed to confer particular properties to a target molecule.

Below is a table of its key physicochemical properties.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 689254-23-7 | sigmaaldrich.com |

| Molecular Formula | C₈H₇BrF₂O | indexcopernicus.com |

| Molecular Weight | 237.04 g/mol | indexcopernicus.com |

| IUPAC Name | 4-(bromomethyl)-1,2-difluoro-3-methoxybenzene |

Unique Structural Features and Their Research Implications

The structure of this compound is defined by three key features on the benzene (B151609) ring, in addition to the reactive bromomethyl group:

Two Vicinal Fluorine Atoms: The presence of two fluorine atoms adjacent to each other at the 2- and 3-positions creates a strong electron-withdrawing effect, significantly influencing the electron density of the aromatic ring.

A Methoxy (B1213986) Group: The methoxy (-OCH₃) group at the 4-position is an electron-donating group. Its interplay with the adjacent fluorine atoms creates a unique electronic environment on the ring.

A Bromomethyl Group: The -CH₂Br group is a reactive handle, making the compound an effective benzylating agent for introducing the 2,3-difluoro-4-methoxybenzyl moiety into other molecules.

The research implication of this specific structure is its use as a tailored building block in medicinal chemistry. The combination and positioning of the fluoro and methoxy substituents are not arbitrary; they are designed to fine-tune the properties of a final, larger molecule. A prime example of its application is found in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1). googleapis.com SCD1 is an enzyme implicated in metabolic diseases, and its inhibitors are investigated as potential treatments for conditions like obesity. googleapis.com In this context, this compound is used to construct complex heterocyclic compounds that are then tested for their ability to inhibit the enzyme. googleapis.com The fluorinated benzyl group is incorporated to optimize the resulting inhibitor's potency and pharmacokinetic properties.

Rationale for Dedicated Academic Investigation

The primary rationale for the academic and industrial investigation of this compound is its role as a valuable synthetic intermediate in drug discovery. googleapis.com The development of novel therapeutics often requires the assembly of complex molecules from smaller, well-defined fragments. This compound serves as such a fragment, offering a specific combination of electronic and steric properties.

The dedicated investigation into this and similar fluorinated building blocks is driven by the need to systematically explore the structure-activity relationships (SAR) of new drug candidates. nih.govacs.org By synthesizing a series of related compounds where the substitution pattern on the benzyl ring is varied, medicinal chemists can determine how these changes affect biological activity. For instance, in the development of kinase inhibitors, which are a major class of anticancer drugs, the pyrazolopyrimidine scaffold is often used. rsc.org The properties of these inhibitors are heavily influenced by the substituents attached to them. nih.gov The use of a fragment like 2,3-difluoro-4-methoxybenzyl allows researchers to probe specific interactions within a biological target, aiming to enhance selectivity and potency while minimizing off-target effects. nih.govgoogleapis.com

The table below summarizes research findings related to the application of this compound.

| Area of Research | Finding | Implication | Reference |

|---|---|---|---|

| Enzyme Inhibition | Listed as a reactant for synthesizing inhibitors of Stearoyl-CoA desaturase 1 (SCD1). | The compound is a useful building block for creating potential therapeutics for metabolic diseases such as obesity. | googleapis.com |

| Organic Synthesis | Serves as a benzylating agent to introduce the 2,3-difluoro-4-methoxybenzyl moiety. | Enables the creation of complex molecules with a specific, highly functionalized aromatic group for SAR studies. | googleapis.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLNZEUOTXDYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407593 | |

| Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689254-23-7 | |

| Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Difluoro 4 Methoxybenzyl Bromide

Established Synthetic Routes to Substituted Benzyl (B1604629) Bromides

The preparation of substituted benzyl bromides can be broadly categorized into several effective methodologies. The choice of method often depends on the nature of the substituents on the aromatic ring, the desired selectivity, and the scale of the reaction.

Radical Bromination Techniques

Free radical bromination of the benzylic position of a toluene (B28343) derivative is one of the most common and direct methods for synthesizing benzyl bromides. This approach involves the generation of a bromine radical that selectively abstracts a hydrogen atom from the methyl group, leading to a resonance-stabilized benzyl radical, which then reacts with a bromine source.

Photochemical bromination offers a powerful method for the side-chain halogenation of substituted toluenes. This technique often utilizes an in-situ generation of bromine to maintain a low, steady concentration, which helps to minimize side reactions such as di-bromination or ring bromination. A common system involves the oxidation of hydrogen bromide (HBr) with an oxidizing agent like sodium bromate (B103136) (NaBrO₃) or hydrogen peroxide (H₂O₂) under light irradiation.

A patented method for the synthesis of a similar compound, 2,6-difluorobenzyl bromide, illustrates this approach. google.com In this process, 2,6-difluorotoluene (B1296929) is reacted with hydrobromic acid and hydrogen peroxide under light, which initiates the radical reaction. google.com This method avoids the use of elemental bromine and can be finely controlled.

A representative procedure involves dissolving the substituted toluene in a suitable solvent, adding aqueous HBr, and then slowly adding H₂O₂ under illumination from a light source such as a tungsten lamp. google.com The reaction progress is monitored, and upon completion, the organic phase is washed and purified. This method is advantageous due to its relatively low cost and the milder conditions employed. google.com

Table 1: Example of Photochemical Bromination for a Difluorotoluene Derivative

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Purity (GC) |

|---|---|---|---|---|---|---|

| 2,6-Difluorotoluene | 40% HBr, 30% H₂O₂ | Dichloromethane (B109758) | Reflux, 10h, 1000W I-W lamp | 2,6-Difluorobenzyl bromide | 90.3% | 99.3% |

Data adapted from a similar synthesis described in patent CN102070398A. google.com

N-Bromosuccinimide (NBS) is a highly favored reagent for the selective benzylic bromination of toluene and its derivatives. wikipedia.org This reaction, known as the Wohl-Ziegler reaction, is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by light. wikipedia.orgmissouri.edu NBS provides a low, constant concentration of bromine radicals, which enhances the selectivity for monobromination at the benzylic position over competing reactions. missouri.edu

The stability of the benzylic radical intermediate is a key factor in the success of this reaction. missouri.edu For the reaction to be successful, it is crucial to use anhydrous conditions, as the presence of water can lead to the hydrolysis of the desired benzyl bromide product. missouri.edu The use of freshly recrystallized NBS is also recommended to prevent side reactions. missouri.edu

While NBS is highly effective for benzylic bromination in non-polar solvents, changing the solvent can alter the reaction's course. mdma.ch For instance, using polar solvents like acetonitrile (B52724) can favor electrophilic aromatic bromination on activated rings instead of radical benzylic bromination. mdma.ch

Nucleophilic Substitution Approaches

An alternative to radical bromination is the nucleophilic substitution of a benzylic alcohol. In this approach, the hydroxyl group of a substituted benzyl alcohol is converted into a good leaving group, which is then displaced by a bromide ion. A common method to achieve this is the Appel reaction, which utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄).

For example, the synthesis of 4-methoxybenzyl bromide can be accomplished by treating p-methoxybenzyl alcohol with carbon tetrabromide and triphenylphosphine in an ether solvent. This reaction proceeds by forming a phosphonium (B103445) salt intermediate, which is then attacked by the bromide ion. This method is generally mild and effective for a wide range of substrates.

Another classical approach involves the direct reaction of the benzyl alcohol with a hydrobromic acid solution. guidechem.com

Table 2: Example of Nucleophilic Substitution for a Methoxybenzyl Alcohol

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| p-Methoxybenzyl alcohol | CBr₄, PPh₃ | Ether | Ice cooling, then RT for 3h | 4-Methoxybenzyl bromide | 47% |

Data adapted from a synthesis described in patent US05753679.

Conversion from Related Aromatic Precursors

The synthesis of 2,3-difluoro-4-methoxybenzyl bromide inherently begins with a precursor aromatic compound that already contains the desired substitution pattern on the ring. The immediate precursor for benzylic bromination is typically the corresponding toluene derivative, in this case, 2,3-difluoro-4-methoxytoluene.

The synthesis of this toluene precursor itself would involve several steps, likely starting from a more readily available difluoroanisole or difluorophenol derivative. The introduction of the methyl group could be achieved through various standard aromatic chemistry techniques, such as Friedel-Crafts alkylation or by reduction of a corresponding benzaldehyde (B42025) or benzoic acid. The specific sequence of reactions would be designed to manage the directing effects of the fluoro and methoxy (B1213986) substituents to achieve the correct isomer. Once the 2,3-difluoro-4-methoxytoluene precursor is obtained, the benzylic bromination methods described above can be applied.

Specific Synthetic Pathways for this compound

Predicted Synthetic Route:

The preferred method would likely be the Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride or cyclohexane.

Starting Material: 2,3-Difluoro-4-methoxytoluene.

Reagents: N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.

Solvent: Anhydrous carbon tetrachloride (CCl₄).

Conditions: The mixture would be refluxed under inert atmosphere, with initiation provided by the thermal decomposition of AIBN or by photochemical means (e.g., a sunlamp).

Work-up: After the reaction is complete (as monitored by GC or TLC), the succinimide (B58015) byproduct would be filtered off. The filtrate would then be washed with water and a mild reducing agent (like sodium bisulfite) to remove any remaining bromine, followed by drying and removal of the solvent under reduced pressure to yield the crude this compound.

Purification: The final product could be purified by vacuum distillation or recrystallization.

The electron-donating nature of the methoxy group and the electron-withdrawing nature of the fluorine atoms would influence the reactivity of the benzylic protons, but the radical bromination is expected to proceed selectively at the benzylic position due to the stability of the resulting benzyl radical.

Precursor Synthesis and Functionalization Strategies

The primary and most direct precursor for the synthesis of this compound is 2,3-Difluoro-4-methoxytoluene. The synthesis of this precursor itself is a critical first step, typically involving a multi-stage process starting from more common building blocks. A plausible synthetic route could commence with a commercially available difluorophenol derivative. The phenolic hydroxyl group would first be methylated, commonly using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, to form the corresponding methoxy-substituted difluorobenzene (a difluoroanisole). The subsequent introduction of the methyl group to form the toluene structure would be achieved through a Friedel-Crafts alkylation or a related cross-coupling reaction.

Once the 2,3-Difluoro-4-methoxytoluene precursor is obtained, the key functionalization strategy is the selective free-radical bromination of the benzylic methyl group. masterorganicchemistry.com This reaction transforms the methyl group into a bromomethyl group, yielding the target compound. This transformation requires conditions that favor radical chain reactions while suppressing potential ionic side reactions. The stability of the intermediate benzylic radical, which is enhanced by the adjacent aromatic ring, is the driving force for the selectivity of this reaction over the bromination of other positions. chemistrysteps.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of the benzylic bromination of 2,3-Difluoro-4-methoxytoluene is crucial for maximizing the yield and purity of the final product. The reaction is typically a Wohl-Ziegler bromination, and several parameters must be carefully controlled. masterorganicchemistry.com

Key Reaction Parameters for Optimization:

Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent. It is favored because it provides a low, constant concentration of molecular bromine (Br₂), which minimizes side reactions. chemistrysteps.com Alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or boron tribromide (BBr₃) have also been used for benzylic brominations. bohrium.comnih.gov

Initiator: The reaction requires a radical initiator. This can be achieved either through photochemical initiation using UV or visible light or with a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating. scientificupdate.com Light-induced reactions often offer higher selectivity.

Solvent: The choice of solvent is critical. Traditionally, carbon tetrachloride (CCl₄) was used, but due to its toxicity, it has been largely replaced by alternatives. masterorganicchemistry.com Solvents like acetonitrile, cyclohexane, or dichloromethane are now more common. researchgate.netgla.ac.uk The solvent should be inert to the reaction conditions and effectively dissolve the reactants.

Temperature: The reaction temperature must be controlled to balance the rate of reaction with the suppression of by-products. Higher temperatures can lead to increased side reactions or decomposition.

Table 1: Influence of Reaction Parameters on Benzylic Bromination

| Parameter | Condition | Effect on Yield and Purity | Rationale |

|---|---|---|---|

| Brominating Agent | NBS | Generally high selectivity for benzylic position. | Maintains a low Br₂ concentration, suppressing ionic pathways. chemistrysteps.com |

| Br₂ (direct) | Lower selectivity, increased risk of ring bromination. | High Br₂ concentration can promote electrophilic attack on the ring. | |

| Initiation | Photochemical (Light) | Often provides higher selectivity and cleaner reactions at lower temperatures. | Efficiently generates radicals without the need for high thermal energy. |

| Thermal (AIBN) | Effective, but may require higher temperatures, potentially increasing by-products. | Reliable radical generation at a predictable rate based on temperature. gla.ac.uk | |

| Solvent | Non-polar (e.g., Cyclohexane) | Favors radical pathway, reduces ionic side reactions. | Minimizes stabilization of charged intermediates required for electrophilic substitution. researchgate.net |

| Polar Aprotic (e.g., Acetonitrile) | Good solvent for NBS, often used as a safer alternative to CCl₄. researchgate.net | Can effectively dissolve reactants while remaining relatively inert. |

Investigation of By-product Formation and Mitigation Strategies

In the synthesis of this compound, the formation of by-products is a significant challenge, primarily due to the electronic nature of the substituted toluene precursor.

Major By-products:

Aromatic (Ring) Bromination: The methoxy group is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution. This makes the ring competitive with the benzylic position for reaction with bromine, leading to the formation of brominated aromatic isomers. researchgate.netresearchgate.net

Dibromination: Over-reaction can lead to the formation of 2,3-Difluoro-4-methoxybenzal bromide (the dibrominated product) at the benzylic position. scientificupdate.com

Mitigation Strategies:

Control of Bromine Concentration: Using NBS is the primary strategy to maintain a very low concentration of Br₂, which favors the radical chain reaction over the ionic electrophilic aromatic substitution. chemistrysteps.com

Avoidance of Lewis Acids: Lewis acid catalysts must be avoided as they strongly promote electrophilic aromatic substitution. nih.gov

Use of Radical-Specific Conditions: Employing light as an initiator at moderate temperatures specifically encourages the free-radical pathway.

Alternative Reagents: Reagents like BrCCl₃ have been shown to be effective for benzylic bromination of electron-rich substrates with reduced instances of ring bromination. rsc.orgresearchgate.net

Continuous Reagent Addition: In scaled-up processes, the continuous addition of the brominating agent (e.g., as a slurry) can help maintain a low concentration in the reaction mixture, minimizing impurity formation. scientificupdate.com

Table 2: By-product Mitigation Strategies

| By-product | Formation Pathway | Mitigation Strategy |

|---|---|---|

| Ring-Brominated Isomer | Electrophilic Aromatic Substitution (Ionic) | Use NBS instead of Br₂; avoid Lewis acids; use non-polar solvents. chemistrysteps.comnih.gov |

| Benzylic Dibromide | Radical Over-bromination | Use stoichiometric amounts of NBS (e.g., ~1.0-1.1 equivalents); monitor reaction progress carefully. |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced technologies and green principles to improve efficiency, safety, and sustainability. These considerations are highly relevant to the synthesis of this compound.

Flow Chemistry Applications in Benzylic Bromination

Flow chemistry, utilizing microreactors, offers significant advantages for photochemical benzylic brominations. nih.gov

Enhanced Safety: It allows for the use of hazardous reagents or the generation of unstable intermediates (like bromine) in situ in small, controlled volumes, minimizing risks associated with storage and handling and preventing dangerous temperature spikes. nih.gov

Superior Light Penetration: The small path length of flow reactors ensures uniform and efficient irradiation of the reaction mixture, which is often a challenge in large-scale batch photochemical reactions. researchgate.net

Precise Control: Residence time, temperature, and reagent ratios can be controlled with high precision, leading to improved selectivity and yield while minimizing by-product formation. researchgate.net

Scalability: Scaling up production is achieved by running the flow reactor for longer periods, which is often more straightforward than scaling up a batch reactor. researchgate.net

Studies on electron-rich substrates like p-methoxytoluene have demonstrated that using reagents such as BrCCl₃ in a continuous flow setup can successfully produce the desired benzyl bromide with high yield and space-time-yield. rsc.orgresearchgate.net

Solvent-Free or Reduced-Solvent Synthetic Protocols

In line with green chemistry principles, efforts have been made to reduce or eliminate the use of hazardous organic solvents.

Solvent-Free Reaction Conditions (SFRC): Some benzylic brominations can be performed neat (without any solvent), often using microwave or concentrated solar radiation as an energy source to initiate the reaction. researchgate.net This dramatically reduces waste and simplifies product work-up.

Aqueous Media: Performing the reaction 'on water' is another environmentally friendly approach. researchgate.net Using systems like HBr/H₂O₂ in water or NBS in an aqueous suspension under visible light has been shown to be effective for the bromination of certain toluenes. researchgate.netnih.gov Water is non-toxic, inexpensive, and non-flammable, making it an ideal green solvent.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalytic methods aim to increase reaction efficiency and reduce waste by using a small amount of a substance to accelerate the reaction.

Photocatalysis: While light itself is often considered a reagent, the use of a photocatalyst can allow the reaction to proceed under milder conditions (e.g., using visible light instead of UV). However, for many simple benzylic brominations with NBS, a photocatalyst may be unnecessary. researchgate.net

Oxidative Catalysis: Green oxidative bromination systems use a catalytic amount of an oxidant to generate bromine in situ from a bromide salt like KBr or HBr. A common example is the H₂O₂/HBr system, where hydrogen peroxide is the terminal oxidant and water is the only by-product, representing a highly atom-economical process. bohrium.comnih.gov

Lewis Acid Catalysis: While generally avoided due to the risk of promoting ring bromination, specific Lewis acids like Zirconium(IV) chloride (ZrCl₄) have been reported to effectively catalyze benzylic bromination with reagents like DBDMH under mild conditions, proceeding through a radical pathway. nih.gov Careful selection of the catalyst is paramount to ensure selectivity for the benzylic position over aromatic substitution.

Reactivity and Reaction Mechanisms of 2,3 Difluoro 4 Methoxybenzyl Bromide

Nucleophilic Substitution Reactions

Benzylic halides are known to readily undergo nucleophilic substitution reactions. ucalgary.ca The specific pathway, either unimolecular (SN1) or bimolecular (SN2), is highly dependent on the reaction conditions and the substrate's structure. ucalgary.cabrainly.com For 2,3-Difluoro-4-methoxybenzyl bromide, a primary halide, both pathways are plausible due to competing electronic and steric influences. brainly.comyoutube.com

SN1 vs. SN2 Pathways and Steric/Electronic Effects

The choice between an SN1 and SN2 mechanism is a result of several competing factors. The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. masterorganicchemistry.com This pathway is favored for primary halides because the carbon atom is relatively unhindered, allowing for "back-side attack" by the nucleophile. quora.comlibretexts.org

Conversely, the SN1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comksu.edu.sa This is followed by a rapid attack from the nucleophile. ksu.edu.sa SN1 reactions are favored when the resulting carbocation is stable. Benzyl (B1604629) halides are unique in that they can form a resonance-stabilized benzyl carbocation, making the SN1 pathway viable even for a primary halide. ucalgary.cabrainly.comquora.com

In the case of this compound, the primary nature of the benzylic carbon suggests a predisposition towards the SN2 pathway. However, the substituents on the aromatic ring exert significant electronic effects that can stabilize the benzyl cation, potentially favoring an SN1 mechanism under appropriate conditions. The combined steric and electronic effects of the substituents are crucial in determining the dominant reaction pathway. acs.org

| Characteristic | SN1 (Unimolecular) | SN2 (Bimolecular) |

|---|---|---|

| Mechanism | Two steps, involves a carbocation intermediate. masterorganicchemistry.com | One step (concerted reaction). masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate]. masterorganicchemistry.com Unimolecular rate-determining step. ksu.edu.sa | Rate = k[Substrate][Nucleophile]. |

| Substrate Structure | Favored by 3°, 2°, and resonance-stabilized 1° (like benzylic) substrates that form stable carbocations. ucalgary.cayoutube.com | Favored by methyl, 1°, and 2° substrates with minimal steric hindrance. youtube.comlibretexts.org |

| Nucleophile | Weak nucleophiles are effective. youtube.com | Requires strong nucleophiles. youtube.com |

| Solvent | Favored by polar protic solvents. youtube.comquora.com | Favored by polar aprotic solvents. youtube.comquora.com |

| Stereochemistry | Results in a racemic mixture if the starting material is chiral. youtube.com | Results in inversion of configuration if the starting material is chiral. youtube.com |

Influence of Fluorine Atoms on Benzyl Cation Stability

Fluorine atoms exert a dual electronic effect. Due to their high electronegativity, they have a strong electron-withdrawing inductive effect (-I), which would destabilize a nearby positive charge, such as that on a benzyl cation. However, fluorine also possesses lone pairs of electrons that can be donated through resonance (+R or +M effect), which can stabilize a carbocation. rsc.org

Role of the Methoxy (B1213986) Group in Directing Reactivity

The methoxy group (-OCH₃) at the para position relative to the benzyl moiety plays a significant role in the reactivity of the molecule. The oxygen atom has lone pairs that it can donate to the benzene (B151609) ring via resonance (+R effect). This effect is particularly strong and increases the electron density of the ring, especially at the ortho and para positions. issr.edu.kh

This electron-donating character has two major consequences for nucleophilic substitution:

Stabilization of the Benzyl Cation : The +R effect of the methoxy group strongly stabilizes the positive charge of the benzyl cation intermediate formed during an SN1 reaction. The positive charge can be delocalized onto the oxygen atom, creating a highly stable resonance structure. researchgate.net This stabilization significantly lowers the activation energy for carbocation formation, thereby increasing the rate of SN1 reactions. stackexchange.com

The powerful stabilizing effect of the para-methoxy group often dominates over the destabilizing inductive effects of the fluorine atoms, making the SN1 pathway a highly competitive mechanism for this compound, especially in polar protic solvents. researchgate.netstackexchange.com

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent is a critical factor that can dictate whether a nucleophilic substitution proceeds via an SN1 or SN2 mechanism. ias.ac.in

Polar Protic Solvents : Solvents like water, ethanol, and methanol (B129727) have O-H or N-H bonds, allowing them to act as hydrogen bond donors. youtube.com These solvents excel at solvating both cations and anions. They stabilize the carbocation intermediate and the leaving group anion in an SN1 reaction, thereby accelerating the rate-determining step. youtube.comlibretexts.org Therefore, using a polar protic solvent with this compound would strongly favor the SN1 pathway.

Polar Aprotic Solvents : Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have dipole moments but lack O-H or N-H bonds. youtube.com They can solvate cations well but are poor at solvating anions. This leaves the nucleophile "bare" and highly reactive, which favors the single-step, high-energy transition state of the SN2 reaction. youtube.comksu.edu.sa Running the reaction in a polar aprotic solvent would likely shift the mechanism for this compound towards the SN2 pathway. stackexchange.com

Kinetic studies on the reaction of benzyl bromide with piperazine (B1678402) in various solvents have shown that the rate is influenced by the solvent's electrophilicity, hydrogen bond donor ability, and polarity/polarizability. ias.ac.in This indicates that the transition state is heavily influenced and stabilized by solvent interactions. ias.ac.in

| Solvent Type | Examples | Effect on SN1 Pathway | Effect on SN2 Pathway |

|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (CH₃CH₂OH), Methanol (CH₃OH) | Strongly Favored. Stabilizes the carbocation intermediate and leaving group through hydrogen bonding. youtube.comlibretexts.org | Disfavored. Solvates and weakens the nucleophile. youtube.com |

| Polar Aprotic | Acetone (CH₃COCH₃), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Disfavored. Less effective at stabilizing the carbocation intermediate. | Strongly Favored. Enhances nucleophilicity by not solvating the nucleophile as strongly. youtube.comstackexchange.com |

| Nonpolar | Hexane, Benzene, Carbon Tetrachloride (CCl₄) | Very slow or does not occur. | Very slow or does not occur. |

Computational Studies of Nucleophilic Substitutions on Benzyl Bromides

Computational studies, often employing Density Functional Theory (DFT), provide deep insights into reaction mechanisms that complement experimental findings. researchgate.net Research on nucleophilic substitutions of benzyl bromides has shown that electron-withdrawing groups accelerate reactions in the gas phase, while in solvents, both electron-donating and electron-withdrawing groups can accelerate reactions. researchgate.net

These studies allow for the detailed analysis of transition state (TS) structures. For benzyl bromides, the reactions typically proceed through an SN2 mechanism, but the nature of the transition state changes with the substituents. researchgate.net Electron-donating groups lead to "loose" transition states with more SN1 character, while electron-withdrawing groups result in "tight" transition states. researchgate.net For this compound, the combination of withdrawing fluorine atoms and a donating methoxy group would result in a complex transition state geometry, the precise nature of which could be elucidated through specific computational modeling.

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

While the primary reaction site is the benzylic carbon, the aromatic ring of this compound can also undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of the incoming electrophile is determined by the directing effects of the substituents already present: the two fluorine atoms, the methoxy group, and the bromomethyl group.

Methoxy Group (-OCH₃) : This is a powerful activating group and a strong ortho, para-director due to its +R effect. issr.edu.khuci.edu It strongly donates electron density into the ring, stabilizing the arenium ion intermediate formed during the attack, particularly when the attack is at the ortho or para positions. wikipedia.org

Fluorine Atoms (-F) : Halogens are deactivating groups due to their strong -I effect, which withdraws electron density from the ring and slows the reaction rate. uci.edu However, they are also ortho, para-directors because their +R effect (lone pair donation) can help stabilize the arenium ion intermediate when attack occurs at these positions. uci.edu

Bromomethyl Group (-CH₂Br) : This group is weakly deactivating due to the inductive effect of the bromine atom. It is considered an ortho, para-director.

In this compound, the most powerful activating and directing group is the methoxy group at position 4. It will direct incoming electrophiles to its ortho positions (positions 3 and 5) and its para position (position 1, which is already substituted). Position 3 is blocked by a fluorine atom. Therefore, the primary site for electrophilic attack will be position 5, which is ortho to the methoxy group and meta to the two fluorine atoms. The strong directing power of the methoxy group will overcome the deactivating effects of the halogens, guiding substitution to the C-5 position.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -CH₂Br | 1 | Weakly Deactivating | ortho, para |

| -F | 2 | Deactivating uci.edu | ortho, para uci.edu |

| -F | 3 | Deactivating uci.edu | ortho, para uci.edu |

| -OCH₃ | 4 | Strongly Activating issr.edu.kh | ortho, para issr.edu.kh |

Regioselectivity Induced by Fluorine and Methoxy Groups

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is governed by the combined electronic effects of the methoxy and fluorine substituents. The methoxy group (-OCH3) is a potent activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org This is due to its ability to donate electron density into the aromatic π system through resonance, which stabilizes the positively charged intermediate (arenium ion) formed during the substitution. libretexts.orglibretexts.org

In this compound, these directing effects are in competition. The substituents are located at positions 2, 3, and 4.

The methoxy group at C4 strongly activates the ortho positions (C3 and C5) and the para position (C1, which is already part of the benzyl group).

The fluorine at C2 directs to its ortho (C1, C3) and para (C5) positions.

The fluorine at C3 directs to its ortho (C2, C4) and para (C6) positions.

The position most favorable for electrophilic attack is determined by the synergy of these effects. The C5 position is ortho to the powerfully activating methoxy group and para to the C2-fluorine, making it the most electron-rich and sterically accessible site for electrophilic substitution. The strong activating nature of the methoxy group is the dominant factor in determining the regiochemical outcome. libretexts.org

Impact of the Bromomethyl Group on Aromatic Reactivity

The bromomethyl group (-CH2Br) primarily functions as a reactive site for nucleophilic substitution, rather than a director for electrophilic aromatic substitution. Its main impact is on the benzylic carbon, not the aromatic ring's reactivity towards electrophiles. However, the group does exert a weak deactivating inductive effect on the aromatic ring due to the electronegativity of the bromine atom. This effect is generally considered minor compared to the influence of the fluorine and methoxy groups. The primary significance of the bromomethyl group is its ability to be readily displaced by nucleophiles or to participate in radical and organometallic reactions. masterorganicchemistry.com

Radical Reactions Involving the Benzylic Bromide Moiety

Homolytic Cleavage of the C-Br Bond

The Carbon-Bromine (C-Br) bond at the benzylic position is susceptible to homolytic cleavage, a process where the bond breaks symmetrically, with each atom retaining one of the bonding electrons. libretexts.orgyoutube.com This cleavage requires an input of energy, typically in the form of heat or ultraviolet (UV) light, to overcome the bond dissociation energy. chemistrysteps.comresearchgate.net The process results in the formation of a 2,3-difluoro-4-methoxybenzyl radical and a bromine radical.

Reaction: 2,3-Difluoro-4-methoxybenzyl-Br + Energy (Δ or hν) → 2,3-Difluoro-4-methoxybenzyl• + Br•

The relative weakness of the benzylic C-H bond is what allows for selective bromination at this position, and the resulting C-Br bond is also prone to cleavage. masterorganicchemistry.com

Radical Intermediates and Propagation Pathways

The 2,3-difluoro-4-methoxybenzyl radical formed during homolytic cleavage is a key reactive intermediate. Its stability is a crucial factor driving the reaction. Benzylic radicals are significantly stabilized by resonance, as the unpaired electron can be delocalized over the adjacent aromatic π system. researchgate.netlibretexts.org The presence of substituents on the ring further influences this stability. The methoxy group at the para position can further delocalize the radical through its electron-donating resonance effect, enhancing the stability of the radical intermediate. researchgate.net Conversely, the electron-withdrawing fluorine atoms may have a slight destabilizing effect. rsc.org

Once formed, this radical intermediate can participate in several propagation pathways in a chain reaction mechanism:

Addition to Alkenes: The benzyl radical can add to electron-deficient alkenes in a Giese-type reaction. acs.orgrsc.org

Hydrogen Abstraction: It can abstract a hydrogen atom from a donor molecule, leading to the formation of 2,3-difluoro-4-methoxytoluene.

Coupling: Two benzyl radicals can couple to form a dimer.

The specific pathway depends on the reaction conditions and the other species present in the mixture.

Photochemical Activation in Radical Processes

Photochemical activation, typically using UV light, is a highly effective method for initiating radical reactions involving benzylic bromides. rsc.orgrsc.org Irradiation with light of an appropriate wavelength provides the energy necessary to induce the homolytic cleavage of the C-Br bond. rsc.org This method is often preferred over thermal initiation as it can be carried out at lower temperatures, offering better control and selectivity, and avoiding potential side reactions. rsc.org The use of flow chemistry in conjunction with photochemical activation has been shown to improve the efficiency and safety of benzylic bromination reactions. rsc.orgrsc.org The process involves generating bromine radicals photochemically, which then abstract a benzylic hydrogen to form the benzyl radical, followed by reaction with Br2 to yield the benzyl bromide. rsc.orgrsc.org

Organometallic Reactions

This compound is a valuable precursor for the formation of organometallic reagents. The carbon-bromine bond can react with various metals, most notably magnesium, to form a Grignard reagent. adichemistry.comchemguide.co.uksigmaaldrich.com This reaction involves the oxidative insertion of magnesium into the C-Br bond, effectively reversing the polarity (umpolung) of the benzylic carbon from electrophilic to nucleophilic. adichemistry.com

Formation of Grignard Reagent: 2,3-Difluoro-4-methoxybenzyl-Br + Mg → 2,3-Difluoro-4-methoxybenzyl-MgBr

Article Generation Incomplete: Insufficient Data on the Reactivity of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific, published research data regarding the reactivity and reaction mechanisms of the compound this compound. While the compound is commercially available, detailed experimental findings on its participation in the formation of Grignard reagents, organolithium compounds, and its behavior in cross-coupling and other palladium-catalyzed transformations are not sufficiently documented in accessible scientific literature.

The inquiry requested a detailed and scientifically accurate article structured around the following core outline:

Palladium-Catalyzed Transformations

This was to include data tables and detailed research findings. However, the conducted searches did not yield specific experimental procedures, reaction conditions, yields, or spectroscopic data necessary to generate a thorough and authoritative article on these topics for this particular compound. The available information is largely limited to supplier specifications and safety data sheets.

Without specific research findings, the generation of an article that meets the required standards of scientific accuracy and detail is not possible. Any attempt to extrapolate from the reactivity of analogous but different compounds would be speculative and would not adhere to the strict requirement of focusing solely on this compound with sourced information. Therefore, the generation of the requested article cannot be completed at this time.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more complex molecular architectures. sigmaaldrich.com These structures are fundamental in medicinal chemistry, materials science, and organic chemistry. sigmaaldrich.com 2,3-Difluoro-4-methoxybenzyl bromide, with its distinct arrangement of two fluorine atoms, a methoxy (B1213986) group, and a reactive benzyl (B1604629) bromide handle, is a prime example of such a versatile building block. sigmaaldrich.comscbt.com Its structure is designed for strategic incorporation into larger molecules, where each substituent can play a critical role in the final properties of the target compound.

The synthesis of fluorinated aromatic compounds is a significant area of research due to the profound impact of fluorine on molecular properties. chemrxiv.org The introduction of fluorine can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity. Compounds like this compound serve as key intermediates in the synthesis of more complex fluorinated derivatives. The presence of the two fluorine atoms on the benzene (B151609) ring activates it for certain synthetic transformations while also providing the desired fluorination pattern in the final product.

The general strategy for creating such building blocks often involves multi-step synthesis. For instance, the synthesis of a related compound, 2,6-difluorobenzyl bromide, is achieved by the bromination of 2,6-difluorotoluene (B1296929). This intermediate is then used in the synthesis of the antiepileptic drug Rufinamide. google.com This highlights a common pathway where a difluorinated toluene (B28343) or a related precursor is first halogenated to create the reactive benzyl bromide, which then serves as a handle to connect the fluorinated ring to a larger molecular scaffold.

The primary function of this compound in synthesis is to introduce the "2,3-difluoro-4-methoxybenzyl" group into a target molecule. The benzyl bromide functionality is highly reactive towards nucleophiles, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This reaction, typically a nucleophilic substitution, is a reliable method for attaching the benzyl moiety to a wide range of substrates.

For example, the closely related 4-methoxybenzyl (PMB) group is widely used as a protecting group for alcohols in complex natural product synthesis. nih.gov It is typically introduced by reacting an alcohol with 4-methoxybenzyl bromide or chloride. nih.govguidechem.com By analogy, this compound can be used to alkylate alcohols, phenols, amines, and thiols, thereby incorporating the difluoro-substituted ring system. The stability of benzyl ethers allows them to be carried through multiple synthetic steps, and the specific substitution pattern of the 2,3-difluoro-4-methoxybenzyl group can be leveraged to fine-tune the electronic and steric properties of the final product.

Role in Pharmaceutical and Agrochemical Synthesis

The utility of fluorinated organic compounds is particularly pronounced in the pharmaceutical and agrochemical industries. The inclusion of fluorine can lead to enhanced efficacy, better selectivity, and improved pharmacokinetic profiles of active ingredients. chemrxiv.org

This compound is classified as a building block for use in medicinal chemistry and drug discovery. Its structure contains the necessary features to be considered a valuable pharmaceutical intermediate. Pharmaceutical intermediates are the chemical compounds that form the basis for the active pharmaceutical ingredient (API). Versatile intermediates are crucial for creating novel drug candidates with potentially improved efficacy and fewer side effects. nbinno.com The combination of a reactive handle (benzyl bromide) with a specifically substituted aromatic ring makes this compound suitable for building libraries of related structures for screening purposes.

While specific examples detailing the use of this compound as a direct precursor are not prevalent in publicly accessible literature, the utility of its structural components is well-established. For example, fluorinated and methoxy-substituted aromatic rings are common features in many biologically active compounds. The related compound 4-Methoxybenzyl bromide is a known intermediate in the synthesis of the alkaloid Tetrahydropalmatine. guidechem.com Furthermore, difluorinated benzyl moieties are key components in various therapeutic agents. The synthesis of the antiepileptic drug Rufinamide, for instance, relies on 2,6-difluorobenzyl bromide as a key starting material. google.com This demonstrates the importance of such difluorobenzyl precursors in constructing molecules with significant biological activity.

The application of fluorinated aromatic compounds extends beyond life sciences into the realm of materials science. These building blocks can be integrated into polymers, liquid crystals, or organic electronic components to confer specific properties such as thermal stability, conductivity, or unique optical characteristics. nbinno.com Research into liquid crystalline radicals has utilized a 2,3-difluoro-substituted aromatic ring as a core component, highlighting the utility of this substitution pattern in creating advanced materials. rsc.org The synthesis involved starting with 5-bromo-2,3-difluoronitrobenzene, which shares the key difluoroaromatic motif, demonstrating the relevance of this structural unit in the design of functional materials. rsc.org

Interactive Data Table: Properties of Related Benzyl Bromides

This table compares the physical properties of this compound with some structurally related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 689254-23-7 | C₈H₇BrF₂O | 237.04 | 2,3-Difluoro, 4-Methoxy |

| 4-Methoxybenzyl bromide | 2746-25-0 | C₈H₉BrO | 201.06 | 4-Methoxy |

| 2,6-Difluorobenzyl bromide | 13699-51-9 | C₇H₅BrF₂ | 207.02 | 2,6-Difluoro |

| 5-Bromo-2,3-difluoronitrobenzene | Not Available | C₆H₂BrF₂NO₂ | 253.99 | 2,3-Difluoro, 5-Bromo, 1-Nitro |

Protecting Group Chemistry

The benzyl group and its substituted derivatives are among the most widely used protecting groups for hydroxyl, amino, and carboxyl functionalities in multi-step organic synthesis. The stability of the protecting group and the conditions required for its removal are critical factors in its selection. The presence of two fluorine atoms and a methoxy group on the benzyl moiety of this compound offers a nuanced profile in this regard.

The 2,3-difluoro-4-methoxybenzyl (DFMB) group can be introduced to protect various functional groups. While direct experimental data for the use of this compound as a protecting group is not extensively documented in readily available literature, its potential can be inferred from the well-established chemistry of benzyl and p-methoxybenzyl (PMB) protecting groups. nih.gov The introduction of the DFMB group would typically proceed via a nucleophilic substitution reaction, where the alcohol, amine, or a salt of a carboxylic acid displaces the bromide ion.

The reactivity of benzyl bromides is influenced by the electronic nature of the substituents on the aromatic ring. Methoxy groups, being electron-donating, tend to stabilize the benzylic carbocation intermediate that can form during the substitution reaction, thus increasing the reactivity of the benzyl bromide. researchgate.net Conversely, fluorine atoms are electron-withdrawing, which can decrease the reactivity of the benzyl bromide towards nucleophilic attack. The combined effect of the methoxy group and two fluorine atoms in this compound results in a moderated reactivity, which can be beneficial for selective protection.

The protection of alcohols and carboxylic acids to form DFMB ethers and esters, respectively, is anticipated to be a primary application. For instance, the protection of an alcohol would typically involve its deprotonation with a base like sodium hydride, followed by the addition of this compound. Similarly, carboxylic acids can be converted to their corresponding DFMB esters by reaction with the bromide in the presence of a non-nucleophilic base. The protection of amines to form N-DFMB derivatives is also a plausible application.

A related protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been successfully employed for the protection of alcohols. nih.gov This demonstrates the utility of fluorinated benzyl ethers in protecting group strategies, suggesting that the 2,3-difluoro-4-methoxybenzyl group would also serve as a viable and potentially advantageous protecting group.

| Functional Group | General Protection Reaction | Anticipated Conditions |

| Alcohol (R-OH) | R-OH + 2,3-Difluoro-4-methoxybenzyl-Br → R-O-DFMB | Base (e.g., NaH), THF |

| Amine (R-NH₂) | R-NH₂ + 2,3-Difluoro-4-methoxybenzyl-Br → R-NH-DFMB | Base (e.g., K₂CO₃), Acetone |

| Carboxylic Acid (R-COOH) | R-COOH + 2,3-Difluoro-4-methoxybenzyl-Br → R-COO-DFMB | Base (e.g., Cs₂CO₃), DMF |

A key advantage of using substituted benzyl protecting groups lies in the potential for orthogonal deprotection, which allows for the selective removal of one protecting group in the presence of others. The 2,3-difluoro-4-methoxybenzyl group is expected to exhibit a unique deprotection profile, enabling such strategies.

Standard benzyl ethers are typically cleaved by hydrogenolysis (e.g., H₂, Pd/C). organic-chemistry.org In contrast, p-methoxybenzyl (PMB) ethers are susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), a reaction that is often slower for unsubstituted benzyl ethers. nih.gov This difference in reactivity forms the basis of an orthogonal protection scheme.

The introduction of fluorine atoms onto the benzyl ring is known to increase the stability of the protecting group towards oxidative cleavage. For example, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl ether is stable to DDQ, allowing for the selective deprotection of a PMB ether in its presence. nih.gov This stability is attributed to the electron-withdrawing nature of the fluorine atom, which destabilizes the electron-deficient transition state of the oxidative cleavage reaction.

Therefore, it is highly probable that the 2,3-difluoro-4-methoxybenzyl (DFMB) group would be resistant to cleavage by DDQ under conditions that readily cleave a PMB group. This would allow for a robust orthogonal protecting group strategy where a DFMB ether and a PMB ether can be selectively deprotected. The DFMB group could then be removed under harsher conditions, such as stronger acids or hydrogenolysis, which might cleave other protecting groups as well.

Furthermore, cleavage of ethers can be accomplished with strong acids, often in the presence of a scavenger to trap the resulting carbocation. youtube.com The electronic properties of the DFMB group would also influence its stability towards acidic conditions, potentially allowing for another layer of orthogonality.

| Protecting Group | Typical Deprotection Reagent | Orthogonality with DFMB |

| p-Methoxybenzyl (PMB) | DDQ, CAN | DFMB is likely stable to DDQ. |

| Benzyl (Bn) | H₂, Pd/C | DFMB is likely cleaved by hydrogenolysis. |

| Silyl Ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF) | DFMB is stable to fluoride. |

| Acetals (e.g., MOM, THP) | Mild Acid | DFMB is likely stable to mild acid. |

Synthesis of Heterocyclic Compounds

The presence of a reactive benzylic bromide functionality makes this compound a valuable building block for the synthesis of heterocyclic compounds. The fluorinated benzene ring can be incorporated into the final heterocyclic structure, imparting unique properties to the target molecule.

Fluorinated nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and lipophilicity. While direct examples of the use of this compound in the synthesis of such heterocycles are not prevalent in the literature, its potential is clear based on established synthetic methodologies.

One potential application is in the synthesis of fluorinated benzimidazoles. The reaction of an o-phenylenediamine (B120857) with an aldehyde is a common route to benzimidazoles. nih.gov While this compound is not an aldehyde, it can be used to alkylate a pre-formed benzimidazole (B57391) ring or a suitable precursor. For example, it could be used to alkylate the nitrogen of a benzimidazole derivative. nih.gov

Similarly, in the synthesis of fluorinated quinolines, the benzylic bromide could be used to introduce the 2,3-difluoro-4-methoxyphenylmethyl substituent onto a pre-existing quinoline (B57606) scaffold. researchgate.net Alternatively, a derivative of this compound could be designed to participate in a cyclization reaction to form the quinoline ring itself.

The synthesis of fluorinated indoles could also be envisioned. For instance, a derivative of this compound could be elaborated into a suitable precursor for a Fischer indole (B1671886) synthesis or a Larock indole synthesis. researchgate.netbeilstein-journals.org The reactive bromide offers a handle for further chemical transformations to build the necessary functionality for these cyclization reactions.

| Heterocycle | Potential Synthetic Strategy |

| Fluorinated Benzimidazoles | N-alkylation of a benzimidazole precursor. |

| Fluorinated Quinolines | Alkylation of a quinoline derivative. |

| Fluorinated Indoles | Elaboration into a precursor for cyclization reactions. |

The benzylic bromide of this compound is a key functional group that can participate directly in ring-forming reactions. Intramolecular cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic systems.

A common strategy involves the tethering of a nucleophile to the molecule containing the benzylic bromide, followed by an intramolecular nucleophilic substitution to form the ring. For example, if an alcohol, amine, or thiol functionality is present elsewhere in a molecule derived from this compound, an intramolecular cyclization could lead to the formation of a fused or spirocyclic ether, amine, or sulfide, respectively.

While specific examples utilizing this compound are scarce in the literature, the principle is well-established. For instance, the intramolecular cyclization of bromoacetyl-substituted diazacyclononanes has been reported to form bicyclic structures. nih.gov This highlights the general utility of a reactive bromide in facilitating ring closure.

The synthesis of macrocycles is another area where the reactivity of the benzylic bromide can be exploited. In a high-dilution reaction, an intermolecular reaction between a molecule containing the this compound moiety and another difunctional molecule could lead to the formation of a large ring, incorporating the fluorinated aromatic unit.

The development of novel cyclization reactions involving this compound would be a valuable contribution to the field of heterocyclic chemistry, providing access to new classes of fluorinated compounds with potential applications in materials science and medicinal chemistry.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 2,3-Difluoro-4-methoxybenzyl bromide, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with 2D techniques, would be required for a complete assignment of all atoms and their connectivity.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides information on the number, chemical environment, and connectivity of protons in the molecule.

Expected Signals: The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the methoxy (B1213986) group protons (-OCH₃), one for the benzylic protons (-CH₂Br), and one for the aromatic protons.

Chemical Shifts (δ):

The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

The benzylic protons would also be a singlet and are expected to resonate further downfield, likely between 4.4 and 4.7 ppm, due to the deshielding effect of the adjacent bromine atom.

The aromatic region would show two signals corresponding to the two non-equivalent aromatic protons. Their chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atoms.

Coupling Constants (J): The aromatic protons would exhibit coupling to the adjacent fluorine atoms (H-F coupling), resulting in doublet of doublets or more complex multiplets.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | 3.8 - 4.0 | Singlet | N/A |

| -CH₂Br | 4.4 - 4.7 | Singlet | N/A |

| Aromatic-H | 6.8 - 7.5 | Multiplet | J(H-F) and J(H-H) would be observable |

¹⁹F NMR for Fluorine Chemical Environment and Coupling

¹⁹F NMR is essential for characterizing fluorinated organic compounds, providing direct information about the fluorine atoms.

Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 3 of the benzene (B151609) ring.

Chemical Shifts (δ): The chemical shifts of the fluorine atoms are sensitive to their position on the aromatic ring and the nature of the adjacent substituents. They would likely appear in the typical range for aromatic fluorides.

Coupling Constants (J): The ¹⁹F NMR spectrum would show coupling between the two fluorine atoms (F-F coupling) and coupling to the adjacent aromatic protons (F-H coupling), providing valuable information for assigning the signals to their specific positions.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | Specific to environment | Doublet of doublets | J(F-F), J(F-H) |

| F-3 | Specific to environment | Doublet of doublets | J(F-F), J(F-H) |

¹³C NMR for Carbon Skeleton and Substituent Effects

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Expected Signals: The spectrum would display signals for the eight distinct carbon atoms in the molecule: the methoxy carbon, the benzylic carbon, and the six aromatic carbons.

Chemical Shifts (δ): The chemical shifts would be influenced by the attached atoms (O, Br, F). The carbons bonded to fluorine would show characteristic splitting due to C-F coupling. The methoxy carbon would appear around 55-60 ppm, while the benzylic carbon would be in the range of 30-35 ppm. The aromatic carbons would resonate between 110 and 160 ppm.

Coupling Constants (J): Significant one-bond (¹J(C-F)) and two-bond (²J(C-F)) coupling constants would be observed for the fluorinated aromatic carbons, which are crucial for assigning these signals.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -OCH₃ | 55 - 60 | Singlet |

| -CH₂Br | 30 - 35 | Singlet |

| Aromatic C-1 | 120 - 130 | Multiplet |

| Aromatic C-2 | 140 - 155 | Doublet (¹J(C-F)) |

| Aromatic C-3 | 140 - 155 | Doublet (¹J(C-F)) |

| Aromatic C-4 | 150 - 160 | Multiplet |

| Aromatic C-5 | 110 - 120 | Multiplet |

| Aromatic C-6 | 115 - 125 | Multiplet |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all the signals in the ¹H, ¹⁹F, and ¹³C NMR spectra, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, particularly in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the directly attached carbon atom, allowing for the assignment of protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the molecular weight of the parent ion, which allows for the determination of the elemental composition.

Expected Data: For this compound (C₈H₇BrF₂O), HRMS would confirm the exact mass, which is a critical piece of data for verifying the identity of the compound. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M (⁷⁹Br)]⁺ | 235.9697 |

| [M (⁸¹Br)]⁺ | 237.9676 |

Fragmentation Patterns Indicative of Benzylic Bromide Structure

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, the fragmentation pattern is anticipated to exhibit features characteristic of a benzylic bromide.

Upon electron ionization, the molecule is expected to lose a bromine atom, which is a relatively good leaving group. This cleavage results in the formation of a stable benzylic carbocation. The presence of bromine can be identified by the isotopic pattern of the molecular ion peak, as bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance, leading to two peaks (M and M+2) of similar intensity.

A primary fragmentation pathway for benzyl (B1604629) bromides involves the cleavage of the C-Br bond to form a benzyl cation. nih.gov For this compound, this would result in the formation of the 2,3-difluoro-4-methoxybenzyl cation. This cation can further rearrange to form a highly stable tropylium (B1234903) ion, a common feature in the mass spectra of benzyl derivatives. nih.gov The tropylium ion for the parent benzyl bromide appears at a mass-to-charge ratio (m/z) of 91. nih.govnih.gov For the title compound, this characteristic fragment would be shifted according to the substituents.

Further fragmentation may involve the loss of a methyl group from the methoxy substituent or the cleavage of the ether bond. The precise fragmentation pattern provides a fingerprint for the molecule, allowing for its identification and the confirmation of its benzylic bromide structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of its key functional groups.

Aromatic Ring: The presence of the benzene ring will give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm-1. vscht.cz The C=C stretching vibrations within the aromatic ring are expected to produce a series of sharp peaks in the 1600-1400 cm-1 region. vscht.cz

Methoxy Group: The C-H stretching of the methyl group in the methoxy substituent will be observed as absorptions in the 2950-2850 cm-1 range. A strong, characteristic C-O stretching band for the aryl ether is expected to appear in the region of 1275-1200 cm-1 (asymmetric stretching) and a weaker one around 1075-1020 cm-1 (symmetric stretching).

C-Br Bond: The stretching vibration of the carbon-bromine bond in the benzyl bromide moiety is anticipated to be in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm-1. orgchemboulder.com The C-H wagging of the -CH2Br group may also be observed between 1300 and 1150 cm-1. orgchemboulder.com

C-F Bonds: The C-F stretching vibrations are typically strong and appear in the 1400-1000 cm-1 region, often overlapping with other absorptions in the fingerprint region.

The combination of these characteristic absorption bands provides strong evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of a molecule reveals precise information about its three-dimensional arrangement. For this compound, the following structural parameters would be of key interest:

Bond Lengths: The C-Br bond length in benzylic bromides is a critical parameter. In related structures, this bond length can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net The C-F and C-O bond lengths will also provide insight into the electronic environment of the molecule.

Bond Angles: The bond angles around the benzylic carbon and within the aromatic ring are expected to be close to the standard values for sp3 and sp2 hybridized carbons, respectively, though minor distortions may occur due to steric hindrance from the substituents.

Torsional Angles: The torsional angle between the plane of the aromatic ring and the C-C-Br plane is a significant conformational feature. In many benzyl bromide structures, the C-Br bond is oriented roughly perpendicular to the plane of the aromatic ring. researchgate.net

A hypothetical data table for the expected bond lengths and angles is presented below, based on data from analogous compounds.

| Bond/Angle | Expected Value Range |

| C-Br Bond Length (Å) | 1.95 - 2.00 |

| Car-Cbenzyl Bond Length (Å) | 1.50 - 1.54 |

| C-F Bond Length (Å) | 1.33 - 1.37 |

| C-O (methoxy) Bond Length (Å) | 1.35 - 1.40 |

| C-C-Br Bond Angle (°) | 110 - 114 |

In the solid state, molecules of this compound are expected to be held together by a network of weak intermolecular interactions. The presence of fluorine, bromine, and oxygen atoms provides opportunities for various types of non-covalent bonding.

C-H···F Interactions: The fluorine atoms, being highly electronegative, can participate in weak hydrogen bonds with hydrogen atoms from neighboring molecules. These C-H···F interactions are known to play a significant role in the crystal packing of fluorinated organic compounds.

C-H···Br Interactions: Similarly, the bromine atom can act as a weak hydrogen bond acceptor, forming C-H···Br contacts that contribute to the stability of the crystal lattice.